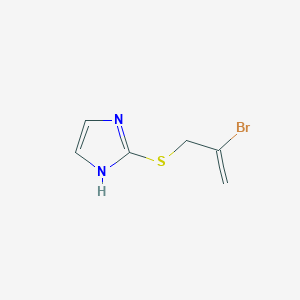
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one, also known as PIM-1, is a small molecule inhibitor that has been shown to have potential as a therapeutic agent for various diseases, including cancer and heart disease. PIM-1 is a member of the pyrrolopyrimidine family of compounds, which have been extensively studied for their biological activity.
Mecanismo De Acción
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one inhibits the activity of a family of enzymes called PIM kinases, which are involved in cell growth and survival. By inhibiting PIM kinases, 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one can induce cell death in cancer cells and protect heart cells from damage.
Biochemical and Physiological Effects:
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects, including the induction of cell death, the inhibition of cell growth, and the protection of heart cells from damage. 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has also been shown to inhibit the activity of various signaling pathways involved in cancer and heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one is its specificity for PIM kinases, which allows for targeted inhibition of these enzymes. However, 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one can have off-target effects on other enzymes, which can complicate interpretation of experimental results.
Direcciones Futuras
Future research on 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one could focus on optimizing its synthesis and formulation to improve its solubility and stability. Additionally, further studies could investigate the potential of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one as a therapeutic agent in other diseases, such as neurodegenerative diseases and infectious diseases. Finally, research could also focus on developing more potent and selective PIM kinase inhibitors based on the structure of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one.
Métodos De Síntesis
The synthesis of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one involves the reaction of 4-methylphenylhydrazine with 2-bromoacetophenone to form an intermediate, which is then reacted with thiosemicarbazide to form the final product. The synthesis of 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has been extensively studied for its potential as a therapeutic agent in cancer and heart disease. In cancer, 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has been shown to inhibit the growth of various cancer cell lines, including leukemia, prostate, and breast cancer. In heart disease, 3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one has been shown to improve cardiac function and reduce damage after a heart attack.
Propiedades
IUPAC Name |
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-2-4-11(5-3-10)17-9-6-12(13(17)18)19-14-15-7-8-16-14/h2-5,7-8,12H,6,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIQWCGPQMCDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)SC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7591784.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole](/img/structure/B7591790.png)
![N,N-dimethyl-3-[(4-methylpyrazol-1-yl)methyl]benzenesulfonamide](/img/structure/B7591794.png)
![1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591795.png)

![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
![4,5-Dimethyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591826.png)

![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)


![1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)

